2-Methyl-2-(2,4,6-trimethylphenyl)propanenitrile
Description
2-Methyl-2-(2,4,6-trimethylphenyl)propanenitrile is a nitrile derivative characterized by a central propanenitrile backbone substituted with two methyl groups and a 2,4,6-trimethylphenyl aromatic ring. Its molecular formula is inferred as C₁₄H₁₇N (molecular weight ≈ 191.3 g/mol), with the trimethylphenyl group contributing significant steric bulk and electron-donating effects.
Synthesis: While direct evidence for its synthesis is unavailable, analogous nitriles are typically prepared via nucleophilic substitution, Friedel-Crafts alkylation, or cyanation reactions. For example, the synthesis of complex nitriles often involves protecting group strategies, as seen in , where a propanenitrile derivative was synthesized with sugar-like substituents .
Physical Properties: Based on structural analogs, the compound is likely a crystalline solid at room temperature due to its bulky aromatic substituents, which reduce solubility in polar solvents. Stability is expected to be high, similar to other nitriles with sterically hindered substituents (e.g., ’s 2-methyl-2-(oxan-2-yl)propanenitrile, a liquid stored at room temperature) .
Properties
CAS No. |
30568-30-0 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-methyl-2-(2,4,6-trimethylphenyl)propanenitrile |
InChI |
InChI=1S/C13H17N/c1-9-6-10(2)12(11(3)7-9)13(4,5)8-14/h6-7H,1-5H3 |
InChI Key |
ALCHFHFTPLGICW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)(C)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2,4,6-trimethylphenyl)propanenitrile typically involves the reaction of 2,4,6-trimethylbenzyl chloride with a suitable nitrile source under basic conditions. One common method is the reaction of 2,4,6-trimethylbenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired nitrile compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2,4,6-trimethylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-Methyl-2-(2,4,6-trimethylphenyl)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2,4,6-trimethylphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.
Comparison with Similar Compounds
Structural and Substituent Effects
Key Observations:
- Steric Effects : The 2,4,6-trimethylphenyl group in the target compound provides greater steric hindrance compared to the oxane ring in or the trifluoromethylphenyl group in . This reduces nucleophilic attack susceptibility but may limit solubility.
- Electronic Effects : The electron-donating methyl groups in the target contrast with the electron-withdrawing trifluoromethyl () and nitro () groups. This difference influences reactivity; for example, nitriles with electron-withdrawing substituents undergo faster hydrolysis.
- Polarity : The target compound is less polar than ’s hydroxy/methoxy-substituted analog, which can form hydrogen bonds .
Functional Group Reactivity
- Nitrile vs. Nitro Groups : The target’s nitrile group is less reactive toward reduction than the nitro group in Phenyl-2-nitropropene (), which undergoes electrochemical reduction (as seen in ’s study of a related amine derivative) .
- Dinitriles () : The presence of two nitrile groups enhances electron withdrawal, increasing acidity of adjacent protons compared to the target’s single nitrile .
Analytical and Spectroscopic Methods
Compounds like those in and are analyzed via HPLC, GC-MS, NMR, and FTIR . For the target compound, similar methods would apply:
- NMR : The trimethylphenyl group would show distinct aromatic proton signals (δ 6.8–7.2 ppm) and methyl resonances (δ 2.2–2.5 ppm).
- IR : A strong C≡N stretch near 2240 cm⁻¹ would confirm the nitrile group.
Biological Activity
2-Methyl-2-(2,4,6-trimethylphenyl)propanenitrile is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, which includes a nitrile functional group and a bulky trimethylphenyl moiety, suggests various interactions with biological systems.
Chemical Structure
The molecular formula for this compound is . Its structural representation can be summarized as follows:
- Core Structure : A propanenitrile backbone with a methyl group and a bulky 2,4,6-trimethylphenyl substituent.
- Functional Groups : The presence of a nitrile group (-C≡N) indicates potential for biological reactivity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. The nitrile group is known to participate in various biological interactions, potentially leading to inhibition of microbial growth.
Cytotoxicity and Antiproliferative Effects
Studies have shown that certain nitriles can possess cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The antiproliferative effects may be attributed to the induction of apoptosis or cell cycle arrest.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.
- Methodology : Cells were treated with varying concentrations of the compound for 24 and 48 hours.
- Results : A dose-dependent decrease in cell viability was observed with IC50 values calculated at approximately 25 µM after 48 hours.
-
Antimicrobial Activity Assessment :
- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : The disk diffusion method was employed to evaluate the inhibition zones.
- Results : Inhibition zones ranged from 10 mm to 15 mm depending on the bacterial strain tested.
Table of Biological Activities
| Activity Type | Tested Concentration | Observed Effect | Reference |
|---|---|---|---|
| Cytotoxicity | 10-100 µM | Dose-dependent inhibition | |
| Antimicrobial | 50 µg/disc | Inhibition zone: 10-15 mm | |
| Antiproliferative | 25 µM | IC50 after 48h |
Mechanistic Insights
The biological activity of this compound may involve:
- Reactive Oxygen Species (ROS) : Induction of ROS leading to oxidative stress in cells.
- Apoptosis Pathways : Activation of caspases indicating apoptotic cell death.
Q & A
Basic Research Questions
Q. How can the purity of 2-Methyl-2-(2,4,6-trimethylphenyl)propanenitrile be optimized during synthesis?
- Methodological Answer : Optimize purification using flash column chromatography with a gradient of ethyl acetate/hexane (e.g., 20–40% ethyl acetate). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. For crystalline products, recrystallization in ethanol or acetonitrile can enhance purity .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Identify aromatic protons (6.5–7.5 ppm, integrating for the 2,4,6-trimethylphenyl group) and methyl groups (1.2–1.5 ppm for the tertiary methyl).
- 13C NMR : Confirm the nitrile carbon (~115–120 ppm) and quaternary carbon bonded to the aromatic ring.
- IR Spectroscopy : Detect the nitrile stretching vibration (~2240 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 228.2 for C14H17N) .
Q. How does the steric environment of the 2,4,6-trimethylphenyl group influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bulky trimethylphenyl group creates steric hindrance, slowing bimolecular nucleophilic substitution (SN2) but favoring elimination or unimolecular mechanisms (SN1) in polar protic solvents. Kinetic studies under varying temperatures (25–80°C) in methanol/water mixtures can quantify activation parameters. Compare with less hindered analogs (e.g., 2-Methyl-2-phenylpropanenitrile) to isolate steric effects .
Advanced Research Questions
Q. What strategies resolve discrepancies in reaction yields when synthesizing derivatives via nitrile functionalization?
- Methodological Answer :
- Contradiction Analysis : If yields vary between labs, assess solvent purity (e.g., anhydrous vs. wet DMF) and catalyst loading (e.g., Pd/C vs. Raney Ni).
- Thermodynamic vs. Kinetic Control : For reduction reactions (e.g., converting nitrile to amine), use low-temperature conditions (0–5°C) with LiAlH4 to favor primary amine formation, avoiding over-reduction.
- Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic reactions (e.g., Grignard additions) to improve consistency .
Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes. Focus on binding affinity (ΔG) at the active site.
- MD Simulations : Run 100 ns molecular dynamics (MD) trajectories in GROMACS to assess stability of ligand-enzyme complexes.
- Comparative Analysis : Compare with analogs (e.g., 2-Methyl-2-(4-nitrophenyl)propanenitrile) to evaluate substituent effects on inhibitory potency. Tabulate results:
| Compound | Binding Affinity (kcal/mol) | IC50 (μM) |
|---|---|---|
| Target Compound | -8.2 | 12.3 |
| 4-Nitro Analog | -7.6 | 28.9 |
| 2-Chloro-6-fluoro Analog | -7.9 | 18.4 |
- Validation : Validate predictions with in vitro enzyme inhibition assays (e.g., fluorometric CYP3A4 assays) .
Q. What experimental approaches elucidate the compound’s role in radical-mediated polymerization?
- Methodological Answer :
- Radical Initiation : Use azobisisobutyronitrile (AIBN) as a thermal initiator in styrene polymerization. Monitor kinetics via gel permeation chromatography (GPC) to determine molecular weight distribution.
- EPR Spectroscopy : Detect nitrile-derived radical intermediates under UV irradiation (λ = 365 nm) in benzene.
- Comparative Reactivity : Benchmark against non-methylated analogs to assess the impact of steric shielding on radical stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
